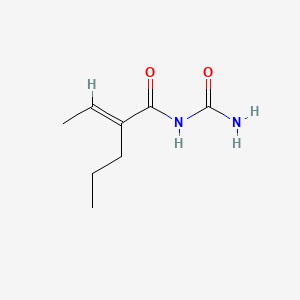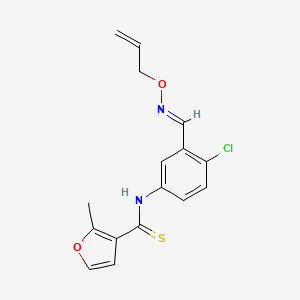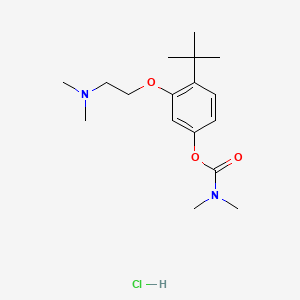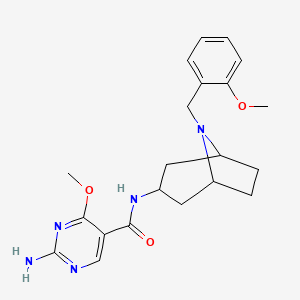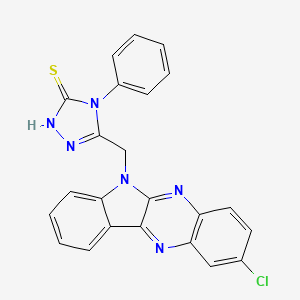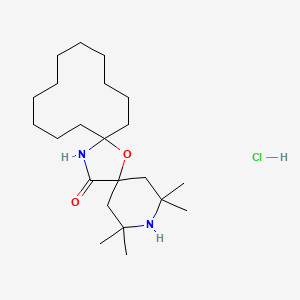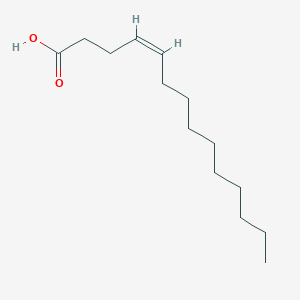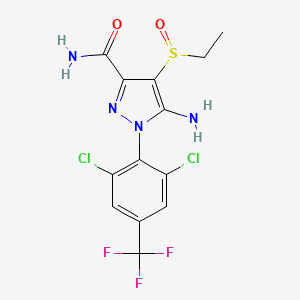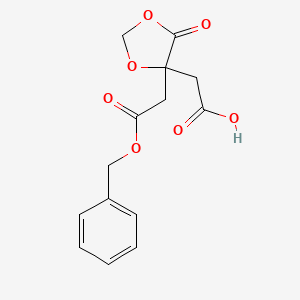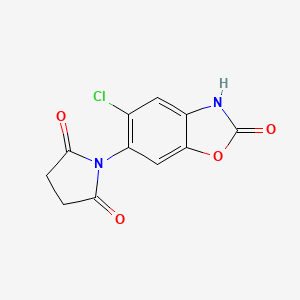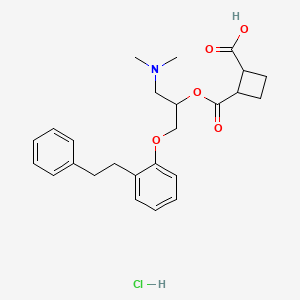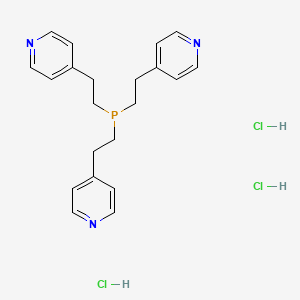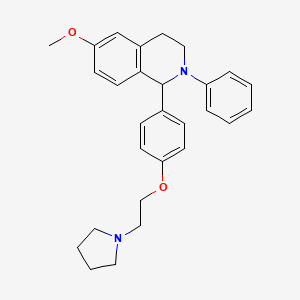
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether is a chemical compound with the molecular formula C25H26ClFO2 It is known for its unique structural properties, which include a phenoxy group, a fluorobenzyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether involves several steps. One common synthetic route includes the reaction of 3-phenoxy-4-fluorobenzyl chloride with 2-(4-chlorophenyl)-3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or sodium ethoxide, leading to the formation of ethers or esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-3-methylbutyl ether can be compared with other similar compounds, such as:
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-2,3-dimethylbutyl ether: This compound has a similar structure but differs in the substitution pattern on the butyl group.
(+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters: These compounds have a cyano group and are used in different applications, such as insecticides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83492-97-1 |
|---|---|
Molecular Formula |
C24H24ClFO2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-3-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C24H24ClFO2/c1-17(2)22(19-9-11-20(25)12-10-19)16-27-15-18-8-13-23(26)24(14-18)28-21-6-4-3-5-7-21/h3-14,17,22H,15-16H2,1-2H3 |
InChI Key |
GCRJRNWYHFBFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


